molecular formula C14H14N2O2 B502687 2-phenoxy-N-(2-pyridinylmethyl)acetamide

2-phenoxy-N-(2-pyridinylmethyl)acetamide

Cat. No.: B502687
M. Wt: 242.27g/mol
InChI Key: HNJIUYDXPFZRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxy-N-(2-pyridinylmethyl)acetamide is a chemical compound of interest in pharmaceutical and medicinal chemistry research. It belongs to the class of phenoxy acetamide derivatives, which are recognized in scientific literature for their diverse biological activities and are frequently explored as scaffolds in developing novel therapeutic agents . Recent studies on structurally similar phenoxy acetamide compounds have demonstrated significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) . One such study found that these derivatives can induce apoptosis (programmed cell death) in cancer cells by upregulating pro-apoptotic genes and disrupting the cell cycle progression . Furthermore, molecular docking studies suggest that related phenoxy acetamide compounds may act by inhibiting key proteins such as PARP-1, indicating a potential mechanism for their anti-cancer effects . The core phenoxy acetamide structure is also known for its antioxidant properties, which may contribute to its overall bioactivity profile . This product is intended for research purposes, such as in vitro biological screening, mechanism of action studies, and as a building block in synthetic chemistry. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27g/mol

IUPAC Name

2-phenoxy-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C14H14N2O2/c17-14(11-18-13-7-2-1-3-8-13)16-10-12-6-4-5-9-15-12/h1-9H,10-11H2,(H,16,17)

InChI Key

HNJIUYDXPFZRRY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=N2

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Compound Name Core Structure Modifications Key Functional Groups Biological Target/Activity Reference
2-Phenoxy-N-(2-pyridinylmethyl)acetamide Pyridinylmethyl at N-position; phenoxy at C2 Pyridine, phenoxy, acetamide Protein binding (hypothetical)
2-Phenoxy-N-(3-phenylisoxazol-5-yl)acetamide (67) Isoxazole at N-position; phenoxy at C2 Isoxazole, phenoxy α-Synuclein fibril binding (IC50: 9.49 nM)
N-(3,4-Difluorophenyl)-2-phenoxyacetamide (Gb) 3,4-Difluorophenyl at N-position Fluorine substituents Cytotoxicity (tested against A-549/MCF-7)
2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) Pyridin-3-yl at N-position; cyanophenyl at C2 Cyano, pyridine SARS-CoV-2 main protease inhibition
2-Chloro-N-(2-chlorophenyl)acetamide Dichlorophenyl at N-position; chloro at C2 Chlorine substituents Structural analysis (H-bonding motifs)

Pharmacological and Binding Activities

Antimicrobial and Antifungal Activity

  • Compound 47 and 48 (): Exhibit strong activity against gram-positive bacteria (e.g., Staphylococcus aureus) due to benzo[d]thiazole sulfonyl and piperazine groups. Their MIC values range from 2–8 µg/mL, outperforming standard drugs like ampicillin .
  • This compound: While direct antimicrobial data are unavailable, its pyridine moiety may enhance membrane penetration, similar to pyridine-containing derivatives like 5RGZ (SARS-CoV-2 protease IC50: −22 kcal/mol binding affinity) .

α-Synuclein Fibril Binding

  • Compound 66 (): A lead compound with IC50 = 9.49 nM against α-synuclein fibrils. Structural optimization revealed that para-substitution on the phenyl ring (e.g., bromo in 73 ) improved affinity by 10-fold compared to methoxy-substituted analogues. Replacement of the B-ring with oxadiazole abolished activity, highlighting the critical role of the isoxazole heterocycle .

Cytotoxic Activity

  • Compound Gb and Gc (): Demonstrated moderate cytotoxicity against MCF-7 breast cancer cells (IC50: 25–50 µM). Fluorine and chlorine substituents enhanced activity by increasing electrophilicity and DNA interaction .

Structure-Activity Relationships (SAR)

  • Pyridine vs. Isoxazole : Pyridine-containing derivatives (e.g., 5RGZ ) show higher binding flexibility in enzymatic pockets compared to rigid isoxazole-based compounds like 67 .
  • Halogen Substitution : Chlorine or fluorine at the phenyl ring (e.g., Gc , 15 ) improves metabolic stability and target affinity via hydrophobic interactions .
  • Phenoxy Group: Enhances lipophilicity, critical for blood-brain barrier penetration in neurodegenerative targets (e.g., α-synuclein binders) .

Key Research Findings and Gaps

  • Optimization Potential: The pyridinylmethyl group in this compound offers unexplored opportunities for derivatization, such as introducing para-substituents (e.g., bromo or methoxy) to mimic the enhanced α-synuclein binding seen in 73 .
  • Contradictions : While pyridine rings generally improve binding (e.g., 5RGZ ), their replacement in 68 () reduced α-synuclein affinity, suggesting context-dependent SAR .
  • Data Gaps: Limited direct pharmacological data exist for this compound, necessitating further studies on its antimicrobial, anticancer, and neurodegenerative applications.

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